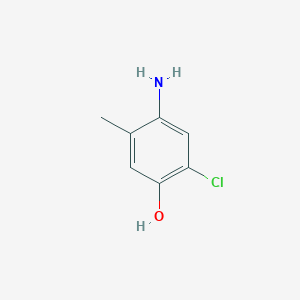

![molecular formula C11H14N2O3S B511899 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide CAS No. 848324-27-6](/img/structure/B511899.png)

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide (hereinafter referred to as ‘2-ADC’) is a novel compound that has recently been discovered and studied for its potential use in various scientific research applications. 2-ADC is a part of the spirobenzothiophene family of compounds, which are known for their unique properties and ability to form strong covalent bonds. 2-ADC has been found to have a wide range of applications in fields such as organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

The compound and its derivatives have been utilized in synthesizing various spirocyclic and heterocyclic structures. For instance, aminolysis of certain spiro adducts results in the formation of carbamoylhexahydrobenzo[b]thiophene-4-carboxylic acid 1,1-dioxides, demonstrating a method for opening the 1,3-dioxane ring and forming structurally significant compounds (Andreev et al., 2004). Similar reactions have been explored to synthesize derivatives that highlight the versatility of spirocyclic scaffolds in chemical synthesis (Shul′ts et al., 2009).

Advancements in Heterocyclic Chemistry

Research has demonstrated the efficient synthesis of spiroheterocyclic compounds, contributing to the field of heterocyclic chemistry. These findings include the development of novel reaction conditions for synthesizing spiroheterocycles, providing insights into the reactivity and potential applications of these compounds in further chemical studies (Meng et al., 2017).

Green Chemistry and Solvent-Free Synthesis

The compound's derivatives have been synthesized using green chemistry principles, including microwave-assisted, solvent-free conditions. This approach highlights the environmental benefits and efficiency of synthesizing complex molecules without the need for traditional solvents, offering a sustainable method for compound synthesis (Novanna et al., 2019).

Structural Analysis and Biological Activity

Further studies have focused on the targeted synthesis and analysis of biologically active derivatives. Through optimization of synthesis methods and analytical techniques like HPLC, researchers have identified compounds with potential pharmacological properties, paving the way for future drug development and medicinal chemistry research (Chiriapkin et al., 2021).

Propriétés

IUPAC Name |

2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUKVRZPRRDZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)

![1-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methylurea](/img/structure/B511828.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B511855.png)

![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)

![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)

![4-Oxo-4-[(4-phenylbutan-2-yl)amino]butanoic acid](/img/structure/B511872.png)

![2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511890.png)

![2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511892.png)

![2-Methoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511893.png)

![2-Methoxy-5-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511895.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B511898.png)